4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-7-nitro-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c1-13-5-3-2-4(10(11)12)6-7(5)9-14-8-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFXRISNOOUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazines Using Phosphorus Oxychloride
The cyclization of diacylhydrazines or amidoximes represents a foundational synthetic route for NBD-MeO. This method leverages phosphorus oxychloride (POCl₃) as a cyclizing agent to facilitate the formation of the oxadiazole ring.
Reaction Mechanism and Conditions
Diacylhydrazines undergo dehydration in the presence of POCl₃, which acts as both a Lewis acid and a dehydrating agent. The reaction typically proceeds at reflux temperatures (80–100°C) in anhydrous solvents such as dichloromethane or dimethylformamide (DMF). For example, 4-methoxybenzohydrazide reacts with nitro-substituted acyl chlorides under these conditions to yield NBD-MeO with a reported efficiency of 65–72%.
Key Parameters:
Nucleophilic Aromatic Substitution (SNAr) Using 4-Chloro-7-nitrobenzo[c]oxadiazole
A highly efficient route involves substituting the chlorine atom in 4-chloro-7-nitrobenzo[c]oxadiazole (NBD-Cl) with a methoxy group. This method is favored for its regioselectivity and scalability.
Nitration of 4-Methoxybenzo[c]oxadiazole
Direct nitration of the parent oxadiazole ring provides an alternative pathway, though it requires precise control of reaction conditions to avoid over-nitration.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors to enhance safety and consistency. Key advancements include:
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization (POCl₃) | 65–72 | ≥95 | Moderate | High |
| SNAr (NBD-Cl) | 85–90 | ≥98 | High | Moderate |
| Direct Nitration | 55–60 | 90–92 | Low | Low |
Key Findings :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙAr)
The nitro group at position 7 activates the aromatic ring for nucleophilic substitution. Common nucleophiles target the electron-deficient positions adjacent to the nitro group.
Key Findings :
-
The nitro group’s electron-withdrawing effect stabilizes the Meisenheimer intermediate, facilitating substitution at position 7 .
-
Methoxy at position 4 directs nucleophiles to the para position relative to itself, enhancing regioselectivity .
Electrophilic Substitution
The methoxy group at position 4 activates the aromatic ring for electrophilic substitution, primarily at the ortho and para positions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 4-Methoxy-5,7-dinitrobenzo[c] oxadiazole | 45% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT, 4h | 4-Methoxy-5-bromo-7-nitrobenzo[c] oxadiazole | 52% |
Mechanistic Insight :
-
Methoxy’s electron-donating effect increases electron density at positions 5 and 6, favoring electrophilic attack at these sites.
-
Competitive deactivation by the nitro group limits reaction rates compared to non-nitro analogs.
Reduction Reactions
The nitro group can be selectively reduced to an amine under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 3h | 4-Methoxy-7-aminobenzo[c] oxadiazole | 90% | |
| NaBH₄/CuCl₂ | Methanol, RT, 6h | 4-Methoxy-7-hydroxylaminobenzo[c] oxadiazole | 75% |
Applications :
-
The resulting amine serves as a precursor for diazotization and coupling reactions.
-
Hydroxylamine derivatives exhibit fluorescence quenching properties.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles.
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetonitrile | Toluene, 110°C, 12h | Fused pyrazole-oxadiazole derivative | 60% | |
| Phenylacetylene | DMF, CuI catalysis, 80°C, 8h | Triazole-linked benzo-oxadiazole | 68% |
Mechanistic Notes :
-
The reaction proceeds via in situ generation of nitrile oxides, which undergo cycloaddition with alkenes/alkynes .
Methoxy Demethylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C, 2h | 4-Hydroxy-7-nitrobenzo[c] oxadiazole | 82% |
Nitro Group Conversion
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction to Amine | SnCl₂/HCl, reflux, 6h | 4-Methoxy-7-aminobenzo[c] oxadiazole | 85% |
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to aqueous acid/alkali cleaves the oxadiazole ring, yielding a dicarbonyl compound (yield: 40–50%).
-
Photodegradation : UV irradiation induces nitro group reduction and ring opening, forming nitroso intermediates.
Scientific Research Applications
4-Methoxy-7-nitro-2,1,3-benzoxadiazole has several applications in scientific research:
Fluorescent labeling: It is used as a fluorescent probe for labeling proteins, peptides, and other biomolecules.
Chemical sensors: It is employed in the development of chemical sensors for detecting various analytes.
Biological studies: It is used in studies involving enzyme activity and protein interactions.
Medicinal chemistry: It is explored for its potential therapeutic applications, including as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4-methoxy-7-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the detection and quantification of labeled molecules. In chemical reactions, the nitro and methoxy groups participate in various transformations, leading to the formation of new products .
Comparison with Similar Compounds
4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole
- Synthesis: Prepared via SNAr reactions, where the chloro group at position 4 acts as a leaving group. Reacts with amines, thiols, or hydrazides under mild conditions (e.g., refluxing with 2-aminothiazole or 2-mercaptopyrimidine) .
- Applications : Intermediate for antiproliferative agents and antileishmanial compounds .
- Key Difference : The chloro group enhances electrophilicity compared to methoxy, facilitating nucleophilic substitutions.
4,6-Dinitro-7-(thiazol-2-ylamino)benzo[c][1,2,5]oxadiazole 1-oxide
- Synthesis: SNAr reaction between 7-chloro-4,6-dinitrobenzofuroxan and 2-aminothiazole .
- Applications : Explored for high-energy materials due to nitro groups increasing density and detonation velocity .
- Key Difference: Additional nitro groups at position 4 and 6 amplify electron deficiency, enhancing thermal stability and energetic performance compared to mono-nitro derivatives.
4-Amino-7-nitrobenzo[c][1,2,5]oxadiazole
- Synthesis : Derived from 2,6-dichloroaniline via cyclization, nitration, and amination .
- Applications: Fluorescence reagent; amino group enables conjugation for biosensing or drug design.
- Key Difference: The amino group (-NH₂) introduces nucleophilic sites, contrasting with the electron-donating methoxy group.
Table 1. Comparative Analysis of Benzo[c][1,2,5]oxadiazole Derivatives
Thermal and Energetic Performance
- Thermal Stability : Nitro derivatives (e.g., 4,6-dinitro) decompose above 200°C, suitable for explosives . Methoxy groups may lower stability due to electron donation.
- Detonation Properties: The –C(NO₂)₃ substituent in related 1,2,5-oxadiazoles increases detonation velocity (D: 9,200 m/s) and pressure (P: 38 GPa) .
Biological Activity
4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole (also known as 4-methoxy-7-nitro-2,1,3-benzoxadiazole) is an organic compound with the molecular formula C₇H₅N₃O₄. This compound belongs to the class of benzoxadiazoles and is recognized for its significant biological activities, particularly in medicinal chemistry and fluorescence applications.
- Molecular Formula : C₇H₅N₃O₄
- Molecular Weight : 179.13 g/mol
- Structure : It features a benzene ring fused to an oxadiazole ring with nitro and methoxy substituents.
The biological activity of this compound primarily revolves around its interaction with various molecular targets. It has been utilized as a fluorescent probe for labeling proteins and peptides, which allows for the detection and quantification of biomolecules in various assays. The compound's nitro and methoxy groups are crucial for its reactivity in chemical transformations and interactions with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of c-Myc : This compound has been shown to disrupt c-Myc-Max dimerization, a critical step in cancer cell growth regulation. Inhibition of c-Myc leads to decreased transcription of genes involved in cell proliferation and survival .
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against prostate and breast cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity. Preliminary findings suggest that it may possess inhibitory effects against certain bacterial strains; however, detailed studies are needed to establish its efficacy and mechanism against specific pathogens .
Table 1: Anticancer Efficacy of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate Cancer) | 0.67 | Inhibition of c-Myc transcription |
| MCF-7 (Breast Cancer) | 1.8 | Induction of apoptosis |
| HCT-116 (Colon Cancer) | 0.87 | Disruption of cell cycle regulation |
Case Studies
- Cytotoxicity Against Prostate Cancer : A study evaluating various oxadiazole derivatives found that this compound significantly inhibited the growth of PC-3 cells with an IC50 value of 0.67 µM. The mechanism was linked to the compound's ability to inhibit c-Myc activity .
- Fluorescent Labeling Applications : The compound has been effectively used in fluorescence microscopy to label cellular structures. This application is particularly valuable in tracking protein interactions within live cells.
- Antimicrobial Screening : Initial screenings indicated that derivatives of oxadiazoles could exhibit antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. Further research is necessary to confirm these findings and elucidate the specific mechanisms involved .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole, and what factors influence reaction yield?
- Methodological Answer : Electrophilic nitration is a primary method for introducing nitro groups into benzoxadiazole derivatives. Key steps include:
- Substrate preparation : Start with a methoxy-substituted benzo[c][1,2,5]oxadiazole precursor.
- Nitration conditions : Use concentrated nitric acid or mixed acid systems (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–50°C). Reaction time and stoichiometry critically affect regioselectivity and yield .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water) isolates the product. Yield optimization requires careful control of reaction time and acid strength .
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons and methoxy groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while nitro-substituted aromatic protons show downfield shifts (δ 8.0–8.5 ppm) .
- FT-IR : Confirm nitro (N–O stretch at ~1520 cm⁻¹) and methoxy (C–O stretch at ~1250 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₇H₅N₃O₄ at m/z 210.025) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Hazard mitigation : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319) .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols (H335) .
- Storage : Keep in a cool, dry place away from ignition sources (P210) .
Advanced Research Questions
Q. How can computational methods (DFT/MD) predict the reactivity of this compound in substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitutions to the methoxy-adjacent position .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO, ethanol) to predict solubility and reaction pathways .
- Software tools : Gaussian or ORCA for energy minimization; VMD for visualization .
Q. What strategies resolve contradictions in regioselectivity during nitration of methoxy-substituted benzoxadiazoles?
- Methodological Answer :
- Competitive nitration studies : Compare nitration of 4-methoxy vs. unsubstituted benzoxadiazoles. Methoxy groups act as ortho/para directors, but steric hindrance from the oxadiazole ring may shift selectivity .
- Isotopic labeling : Use ¹⁵N-labeled nitric acid to track nitro group incorporation via NMR .
- Kinetic vs. thermodynamic control : Adjust temperature (e.g., lower temps favor kinetic products) .
Q. How can synthetic yields be improved for derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
